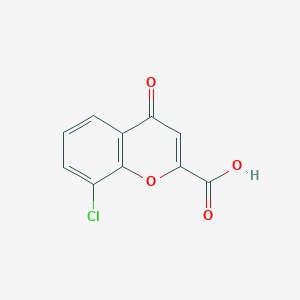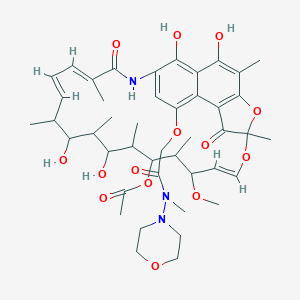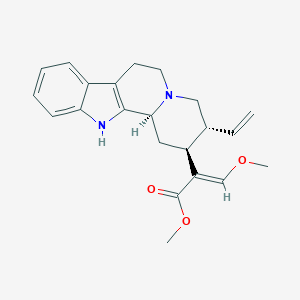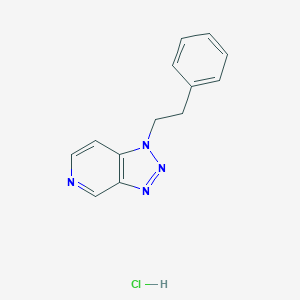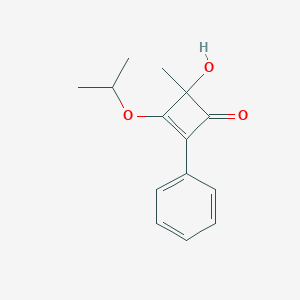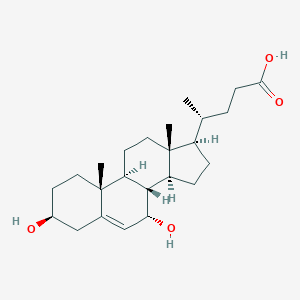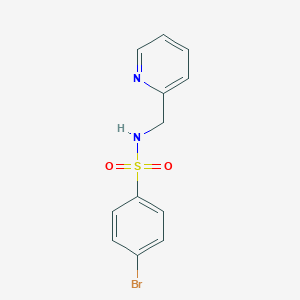
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as P2Y1 receptor antagonist and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism Of Action
The mechanism of action of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide involves blocking the P2Y1 receptor, which is a G protein-coupled receptor that is involved in several physiological processes, including platelet aggregation, inflammation, and neurotransmission. The compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of the receptor's function.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide depend on the specific application and dosage used. In preclinical studies, the compound has shown to inhibit platelet aggregation, reduce inflammation, and improve cognitive function. However, further research is required to determine the compound's safety and efficacy in humans.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity towards the P2Y1 receptor. This allows researchers to study the receptor's function and its role in various physiological processes. However, the compound's limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide. One of the significant directions is to explore its potential therapeutic applications in neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Further research is also required to determine the compound's safety and efficacy in humans and to develop new derivatives with improved properties. Additionally, the compound's potential applications in other fields, such as cancer research and cardiovascular disease, can also be explored.
Conclusion:
In conclusion, 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to determine the compound's safety and efficacy in humans and to explore its potential applications in other fields.
Synthesis Methods
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is synthesized by reacting 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide with pyridine-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure to obtain the desired product. The purity of the product is ensured by several purification steps, including recrystallization and chromatography.
Scientific Research Applications
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of neuroscience. It has been studied for its ability to block the P2Y1 receptor, which is involved in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has shown promising results in preclinical studies, and further research is underway to explore its potential therapeutic applications.
properties
Product Name |
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
|---|---|
Molecular Formula |
C12H11BrN2O2S |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9H2 |
InChI Key |
BXJPCKCXPGODGR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

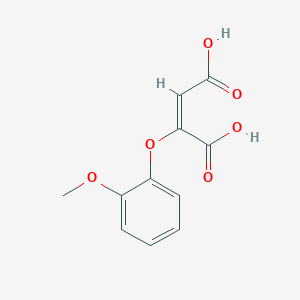
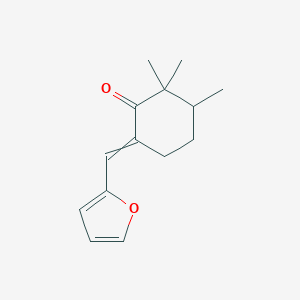
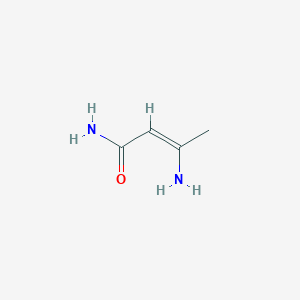

![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)
